2-(Methoxymethyl)pyridine-4-boronic Acid
Description
Historical Context and Evolution of Boronic Acids in Cross-Coupling Methodologies
The advent of palladium-catalyzed cross-coupling reactions marked a paradigm shift in the art of carbon-carbon bond formation. The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most powerful and widely used transformations in organic synthesis. tcichemicals.comnih.gov This reaction initially utilized organoboron compounds to couple with organohalides. tcichemicals.com
Initially, the scope of the Suzuki-Miyaura reaction involved the use of alkenylboranes and catechol boronic esters. nih.gov However, by the 1990s, boronic acids had emerged as the preferred reagents, particularly for aryl couplings, owing to their enhanced reactivity and high atom economy. nih.gov The mechanism of the Suzuki reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The development of various ligands and reaction conditions has significantly expanded the scope and utility of this reaction over the decades.
Significance of Pyridine-Scaffolded Boronic Acids as Versatile Synthetic Intermediates
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast number of pharmaceuticals and functional materials. Consequently, methods for the efficient synthesis and functionalization of pyridine-containing molecules are of paramount importance. Pyridine-scaffolded boronic acids have emerged as invaluable building blocks in this context. They serve as versatile intermediates in cross-coupling reactions, allowing for the direct introduction of the pyridine moiety into a wide array of organic molecules. The stability, ease of handling, and generally low toxicity of boronic acids contribute to their widespread appeal in synthetic chemistry. Furthermore, the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid and can be exploited for further chemical manipulation.
Defining the Research Scope: 2-(Methoxymethyl)pyridine-4-boronic Acid as a Model Compound for Advanced Synthetic Investigations
To illustrate the synthetic potential of substituted pyridinylboronic acids, this article focuses on the specific compound 2-(Methoxymethyl)pyridine-4-boronic acid. This molecule features a methoxymethyl substituent at the 2-position of the pyridine ring, which can modulate its electronic and steric properties, thereby influencing its reactivity in synthetic transformations. A detailed examination of this compound allows for a deeper understanding of how subtle structural modifications within the pyridinylboronic acid framework can be harnessed for advanced synthetic applications.
Table 1: Chemical Properties of 2-(Methoxymethyl)pyridine-4-boronic Acid
| Property | Value |
| CAS Number | 1792996-60-1 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| IUPAC Name | [2-(methoxymethyl)pyridin-4-yl]boronic acid |
Data sourced from PubChem Compound Summary for CID 140886339.
This focused analysis aims to provide a comprehensive overview of the chemical behavior and synthetic utility of 2-(Methoxymethyl)pyridine-4-boronic acid, thereby highlighting the broader significance of pyridinylboronic acid architectures in the field of organic synthesis.
Properties
Molecular Formula |
C7H10BNO3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
[2-(methoxymethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-7-4-6(8(10)11)2-3-9-7/h2-4,10-11H,5H2,1H3 |
InChI Key |
TXHOTQZRVOQOHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)COC)(O)O |
Origin of Product |
United States |
Mechanistic and Substrate Scope Investigations in Cross Coupling Reactions of 2 Methoxymethyl Pyridine 4 Boronic Acid
Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The utility of 2-(Methoxymethyl)pyridine-4-boronic acid in this reaction is predicated on the careful selection of catalyst systems and reaction conditions to overcome challenges inherent to heteroaryl boronic acids, such as protodeboronation and catalyst inhibition.
Catalyst Systems and Ligand Design for Enhanced Reactivity and Selectivity
The successful coupling of 2-(Methoxymethyl)pyridine-4-boronic acid with a range of aryl and heteroaryl halides is highly dependent on the palladium catalyst and the associated phosphine (B1218219) ligands. Research has shown that electron-rich and sterically demanding phosphine ligands are often crucial for achieving high yields and turnover numbers. These ligands facilitate the oxidative addition of the electrophile to the palladium(0) center and promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
For instance, catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky biaryl phosphine ligands like SPhos, XPhos, or RuPhos have demonstrated considerable efficacy in the coupling of various pyridyl boronic acids. nih.gov The steric bulk of these ligands is thought to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step, while their electron-donating nature enhances the rate of reductive elimination.
The choice of base and solvent also plays a pivotal role. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to facilitate the transmetalation step by forming a more nucleophilic boronate species. Aprotic solvents like dioxane, toluene, and tetrahydrofuran (B95107) (THF), often in the presence of water, are typically used to ensure the solubility of the reactants and the base.
A general protocol for the Suzuki-Miyaura coupling of a 2-substituted pyridylboronate might involve the use of Pd₂(dba)₃ as the palladium source and a phosphite (B83602) or phosphine oxide ligand. nih.gov For example, the coupling of a lithium triisopropyl 2-pyridylboronate with various aryl bromides has been shown to proceed efficiently with a catalyst system based on Pd₂(dba)₃ and a suitable phosphine ligand in dioxane with potassium fluoride (B91410) (KF) as the base. nih.gov
Table 1: Catalyst and Ligand Effects on the Suzuki-Miyaura Coupling of a Model 2-Pyridylboronate with Aryl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | Moderate |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | High |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | High |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | Variable |
Note: This table represents typical catalyst systems and their general performance in the coupling of pyridylboronic acids. Specific yields for 2-(Methoxymethyl)pyridine-4-boronic acid would require dedicated experimental studies.
Regioselectivity and Stereoselectivity in Pyridine-Pyridyl and Pyridine-Aryl Coupling
When coupling with polyhalogenated pyridines or other heteroaromatic systems, the regioselectivity of the reaction with 2-(Methoxymethyl)pyridine-4-boronic acid becomes a critical consideration. The inherent electronic properties of the pyridine (B92270) ring, along with the steric environment of the halogen substituents, dictate the site of coupling. Generally, oxidative addition of palladium occurs preferentially at the most electron-deficient and sterically accessible C-X bond. For instance, in 2,4-dihalopyridines, coupling often occurs selectively at the 4-position due to its greater electrophilicity compared to the 2-position. mdpi.comresearchgate.net
The methoxymethyl substituent at the 2-position of the boronic acid can also exert a steric influence on the coupling, potentially directing the reaction to a less hindered site on the electrophile. However, detailed studies on the regioselective coupling of 2-(Methoxymethyl)pyridine-4-boronic acid with a wide array of polyhalogenated heteroaromatics are needed to establish clear predictive models.
Stereoselectivity is generally not a factor in the coupling of two sp²-hybridized centers. However, in cases where the coupled products can exist as atropisomers due to restricted rotation around the newly formed C-C bond, the design of chiral ligands can induce stereoselectivity. While not extensively reported for 2-(Methoxymethyl)pyridine-4-boronic acid, the principles of atroposelective Suzuki-Miyaura coupling could be applied to generate enantiomerically enriched biaryl products. beilstein-journals.org
Kinetic and Mechanistic Studies of the Transmetalation Step
The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, particularly with heteroaryl boronic acids. nih.gov The electron-deficient nature of the pyridine ring can slow down this process. Furthermore, pyridylboronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product. nih.gov
Mechanistic studies have revealed two primary pathways for transmetalation: the "boronate" pathway, where a tetracoordinate boronate species formed by the reaction of the boronic acid with a base reacts with the palladium-halide complex, and the "oxo-palladium" pathway, where a palladium-hydroxide complex reacts with the neutral boronic acid. The dominant pathway is influenced by the reaction conditions, including the nature of the base, solvent, and ligands. The presence of water can significantly impact the reaction, not only by influencing the solubility of the base but also by participating in the formation of palladium-hydroxide species. nih.gov
For 2-(Methoxymethyl)pyridine-4-boronic acid, the methoxymethyl group may have a subtle electronic effect on the pyridine ring, but the fundamental challenges of transmetalation associated with pyridylboronic acids are expected to persist. Kinetic studies would be invaluable in elucidating the rate-determining step and optimizing reaction conditions to favor the desired cross-coupling pathway over protodeboronation.
Alternative Metal-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent, other metal-catalyzed cross-coupling reactions can also utilize 2-(Methoxymethyl)pyridine-4-boronic acid. For instance, rhodium-catalyzed couplings have been explored for the asymmetric arylation of certain substrates. researchgate.net Additionally, copper-promoted cross-coupling reactions of boronic acids with various nucleophiles (N-H, O-H, S-H) represent an alternative avenue for the functionalization of the pyridine ring.
The Negishi coupling, which employs organozinc reagents, offers another powerful method for C-C bond formation. While this would require the conversion of 2-(Methoxymethyl)pyridine-4-boronic acid to the corresponding organozinc species, it can be advantageous for couplings with challenging electrophiles. organic-chemistry.org The development of new catalytic systems continues to expand the repertoire of cross-coupling reactions applicable to heteroaryl boronic acids.
Formation of Complex Polyaromatic and Heteroaromatic Systems via Sequential Coupling
A key application of 2-(Methoxymethyl)pyridine-4-boronic acid is in the synthesis of complex polyaromatic and heteroaromatic systems through sequential cross-coupling reactions. By employing substrates with multiple distinct halogen atoms, it is possible to selectively introduce the 2-(methoxymethyl)pyridyl moiety at one position, leaving other reactive sites available for subsequent functionalization.
This strategy allows for the modular construction of highly substituted aromatic frameworks. For example, a di- or tri-halogenated aromatic core could first undergo a regioselective Suzuki-Miyaura coupling with 2-(Methoxymethyl)pyridine-4-boronic acid. The remaining halogen(s) can then be subjected to a second, different cross-coupling reaction (e.g., another Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.) to introduce additional diversity. researchgate.net This approach provides a powerful tool for the synthesis of libraries of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals.
Table 2: Hypothetical Sequential Cross-Coupling Strategy
| Step | Reactant 1 | Reactant 2 | Catalyst System | Product |
| 1 | 2,4-Dibromopyridine | 2-(Methoxymethyl)pyridine-4-boronic Acid | Pd(OAc)₂ / SPhos | 2-Bromo-4-(2-(methoxymethyl)pyridin-4-yl)pyridine |
| 2 | 2-Bromo-4-(2-(methoxymethyl)pyridin-4-yl)pyridine | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | 2-Phenyl-4-(2-(methoxymethyl)pyridin-4-yl)pyridine |
Note: This table illustrates a conceptual sequential coupling. The feasibility and specific conditions would require experimental validation.
Strategic Applications of 2 Methoxymethyl Pyridine 4 Boronic Acid As a Building Block in Complex Molecular Synthesis
Assembly of Substituted Pyridine (B92270) Derivatives
The primary application of 2-(Methoxymethyl)pyridine-4-boronic acid lies in its utility as a coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-aryl or 4-heteroarylpyridine derivatives. The presence of the 2-(methoxymethyl) group can influence the electronic nature of the pyridine ring, potentially affecting the efficiency of the transmetalation step in the catalytic cycle. This reaction allows for the direct formation of a carbon-carbon bond between the pyridine C4 position and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates.
The synthesis of such substituted pyridines is of significant interest as these motifs are core structures in many biologically active compounds. The reaction conditions for these couplings are typically mild, often employing a palladium catalyst, a suitable base, and a solvent system. The choice of catalyst, ligands, and base can be crucial for achieving high yields, especially when dealing with sterically hindered or electronically challenging coupling partners.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 2-(Methoxymethyl)pyridine-4-boronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-2-(methoxymethyl)pyridine | Not specified |
| 2-(Methoxymethyl)pyridine-4-boronic acid | Heteroaryl Iodide | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Heteroaryl-2-(methoxymethyl)pyridine | Not specified |
The data in this table is representative of typical Suzuki-Miyaura coupling reactions involving pyridinylboronic acids. Specific yield data for reactions with 2-(Methoxymethyl)pyridine-4-boronic acid is not widely available in published literature.
Construction of Fused and Bridged Heterocyclic Architectures
Beyond simple cross-coupling, 2-(Methoxymethyl)pyridine-4-boronic acid can serve as a key precursor for the construction of more complex fused and bridged heterocyclic systems. Following an initial Suzuki-Miyaura coupling to introduce a suitably functionalized aryl or heteroaryl group at the 4-position, the methoxymethyl group at the 2-position can be elaborated or can participate in subsequent intramolecular cyclization reactions. For instance, the methoxy (B1213986) group can be cleaved to reveal a hydroxymethyl group, which can then act as a nucleophile in cyclization reactions to form fused ring systems like pyridopyrans or other related heterocyclic scaffolds.
Furthermore, the nitrogen atom of the pyridine ring can be involved in cyclization cascades, leading to the formation of polycyclic aromatic systems with embedded pyridine rings. These complex architectures are often sought after for their unique photophysical properties or as scaffolds for novel therapeutic agents. The strategic placement of the boronic acid and the methoxymethyl group allows for a programmed and convergent approach to these complex targets.
Role in Natural Product Synthesis Analogs and Scaffolds
The pyridine ring is a common feature in a vast array of natural products, many of which exhibit significant biological activity. The synthesis of natural product analogs, where specific parts of the molecule are altered to probe structure-activity relationships or to improve pharmacokinetic properties, is a cornerstone of drug discovery. 2-(Methoxymethyl)pyridine-4-boronic acid provides a valuable tool for introducing a substituted pyridine moiety into these analogs.
By employing this building block, synthetic chemists can readily access analogs of natural products that contain a 4-substituted pyridine core. The methoxymethyl group can either be a desired feature of the final analog or serve as a synthetic handle for further functionalization, allowing for the creation of a library of related compounds for biological screening. While specific examples of the use of 2-(Methoxymethyl)pyridine-4-boronic acid in the total synthesis of a natural product are not prominently documented, its potential as a building block for creating complex scaffolds that mimic natural product structures is clear.
Multi-component and Cascade Reactions Incorporating Pyridinylboronic Acids
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to molecular complexity. Similarly, cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, offer an elegant and atom-economical route to complex structures.
While the direct participation of 2-(Methoxymethyl)pyridine-4-boronic acid in well-established multi-component reactions has yet to be extensively explored, its potential is significant. For example, it could be envisioned as a component in a Suzuki coupling/condensation cascade. In such a sequence, an initial cross-coupling reaction could be followed by an intramolecular reaction triggered by one of the functional groups on the newly introduced substituent or the methoxymethyl group. The development of novel MCRs and cascade reactions that incorporate this and other functionalized pyridinylboronic acids remains an active area of research, promising new and efficient pathways to complex pyridine-containing molecules.
Exploration in Medicinal Chemistry Research and Chemical Biology Tool Development
Design Principles for Pyridine-Boronic Acid Containing Compounds
The incorporation of a pyridine-boronic acid moiety into potential drug candidates is guided by several key design principles centered on the unique physicochemical properties of the boronic acid group. Boronic acids are Lewis acids, meaning they can accept a pair of electrons. This property allows them to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. nih.govbiorxiv.org The boron atom in a boronic acid exists in an equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon binding with a nucleophile like a hydroxide (B78521) ion. drughunter.com This transition is fundamental to their mechanism of action as enzyme inhibitors.
The pyridine (B92270) ring, particularly with its nitrogen atom, influences the Lewis acidity of the boronic acid. The position of the boronic acid group relative to the nitrogen is critical. For 2-(Methoxymethyl)pyridine-4-boronic acid, the nitrogen atom's electron-withdrawing nature can impact the pKa of the boronic acid. Generally, aryl boronic acids have pKa values in the range of 4–10. nih.gov The introduction of electron-withdrawing groups tends to decrease the pKa, making the boronic acid more acidic. nih.govru.nl This tunability is a crucial design element, as the equilibrium between the neutral and anionic forms at physiological pH (around 7.4) affects the compound's ability to interact with its biological target. nih.gov
The methoxymethyl substituent at the 2-position further refines the molecule's properties. This group can influence solubility, lipophilicity, and steric interactions within a binding pocket. It may also participate in hydrogen bonding, providing an additional anchor point for protein-ligand interactions. Therefore, the design of molecules containing the 2-(Methoxymethyl)pyridine-4-boronic acid scaffold involves a multi-faceted approach, balancing Lewis acidity, pKa, steric hindrance, and potential secondary interactions to achieve desired potency and selectivity.
| Property | Description | Relevance in Drug Design |
| Lewis Acidity | The boron atom can accept an electron pair, transitioning from a trigonal sp² to a tetrahedral sp³ state. researchgate.net | Enables the formation of reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzyme active sites. nih.gov |
| pKa Value | Influences the equilibrium between the neutral (trigonal) and anionic (tetrahedral) forms at a given pH. nih.gov | Determines the charge state at physiological pH, affecting target engagement and cell permeability. nih.govdrughunter.com |
| Reversible Covalency | Forms stable but reversible bonds with diols and other nucleophiles. nih.gov | Can lead to potent enzyme inhibition with tunable dissociation rates, a desirable feature for drug efficacy and safety. nih.gov |
| Structural Modularity | The pyridine ring and its substituents can be modified to fine-tune electronic and steric properties. | Allows for optimization of binding affinity, selectivity, and pharmacokinetic properties (ADME). nih.gov |
Bioisosteric Replacement Strategies Utilizing Pyridinylboronic Acids in Lead Compound Development
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.com The boronic acid group is increasingly recognized as a valuable bioisostere, particularly for carboxylic acids and carbonyl groups. nih.govresearchgate.net
The pyridinylboronic acid moiety in 2-(Methoxymethyl)pyridine-4-boronic acid offers a sophisticated bioisosteric replacement option. The pyridine ring itself can serve as a bioisostere for a phenyl ring, with the nitrogen atom providing a potential site for hydrogen bonding and altering the molecule's dipole moment. frontiersin.org When used to replace a functional group like a phenol (B47542) or an amide, the entire substituted pyridinylboronic acid scaffold can present a novel set of interactions to the target protein while maintaining key pharmacophoric elements. This can be particularly useful for navigating intellectual property landscapes and discovering compounds with new modes of action or improved selectivity profiles.
| Original Functional Group | Bioisosteric Replacement | Rationale and Potential Advantages |
| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) | Increased cell permeability due to higher pKa (more neutral at physiological pH). drughunter.com Can maintain key binding interactions while improving pharmacokinetics. nih.gov |
| Carbonyl Group (C=O) | Boronic Acid (-B(OH)₂) | Mimics the trigonal geometry and electrophilic nature, allowing for covalent interaction with nucleophiles in a target active site. drughunter.comresearchgate.net |
| Phenol (-OH on aryl ring) | Boronic Acid (-B(OH)₂) | Can act as a hydrogen bond donor and acceptor, potentially improving potency while altering metabolic pathways. nih.gov |
| Amide (-CONH-) | Pyridinone Scaffold | Pyridinone structures, related to pyridines, are used as bioisosteres for amides, offering different hydrogen bonding patterns and improved metabolic stability. frontiersin.org |
Synthetic Access to Advanced Drug-Like Scaffolds
One of the most significant advantages of boronic acids in synthetic chemistry is their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, and it is widely used in the pharmaceutical industry due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of building blocks. wikipedia.orgguidechem.com
2-(Methoxymethyl)pyridine-4-boronic acid is an excellent building block for this purpose. It can be coupled with a diverse range of (hetero)aryl halides or triflates to rapidly generate complex biaryl and heteroaryl scaffolds, which are prevalent in many approved drugs. chemicalbook.comnih.gov For example, coupling this compound with a brominated pyrimidine (B1678525) or quinoline (B57606) derivative can produce advanced molecular architectures that are difficult to access through other synthetic routes. nih.govrsc.org The methoxymethyl group remains stable under typical Suzuki coupling conditions, allowing its functionality to be carried through into the final product. The ability to construct these drug-like scaffolds efficiently makes 2-(Methoxymethyl)pyridine-4-boronic acid a valuable intermediate for building libraries of compounds for high-throughput screening and lead optimization campaigns.
The general scheme for such a transformation is shown below:
Step 1: Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X).
Step 2: Transmetalation: The organoboron species (R²-B(OH)₂) transfers its organic group to the palladium catalyst.
Step 3: Reductive Elimination: The two organic groups are coupled, forming a new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org
This synthetic versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series by varying the coupling partner attached to the 2-(Methoxymethyl)pyridine core. rsc.org
Development of Chemical Probes for Protein-Ligand Interaction Studies
Chemical probes are essential tools for elucidating the biological function of proteins and validating them as drug targets. Boronic acids, including pyridine-derived variants, are increasingly used as reactive moieties in the design of these probes due to their unique ability to form reversible covalent bonds with specific biological molecules. nih.govrsc.org
One major application is in the development of probes that target proteins with serine or threonine in their active sites or that bind to carbohydrates. nih.gov The boronic acid can form a stable boronate ester with the cis-1,2- or 1,3-diols present in saccharides. nih.govacs.org This interaction has been exploited to create probes for labeling and imaging glycoproteins on cell surfaces, effectively acting as synthetic lectin mimetics. acs.org
Furthermore, boronic acids are used to construct fluorescent probes. The binding of the boronic acid to its target analyte can induce a change in the electronic environment of an attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). rsc.orgnih.gov For example, a probe incorporating the 2-(Methoxymethyl)pyridine-4-boronic acid scaffold could be designed where binding to a diol-containing protein alters the intramolecular charge transfer (ICT) properties of the molecule, resulting in a fluorescent signal. nih.gov Such probes are invaluable for real-time monitoring of biological processes and for quantifying protein-ligand engagement in living cells. mdpi.com
Key strategies for developing boronic acid-based chemical probes include:
Boronic Ester Formation: Exploiting the reversible covalent reaction with cis-diols on saccharides and glycoproteins for labeling and detection. nih.govacs.org
Iminoboronate Formation: The reaction between a 2-formylphenylboronic acid and a hydrazine (B178648) or hydroxylamine (B1172632) derivative can create a stable linkage for bioconjugation. researchgate.netnih.gov
Fluorescent Sensing: Designing molecules where the interaction of the boronic acid with its target modulates the properties of a linked fluorophore. rsc.orgmdpi.com
These approaches enable the creation of sophisticated tools for site-selective protein labeling, affinity-based protein profiling, and high-content screening, all of which are critical for modern drug discovery. nih.govrsc.org
Structural Elucidation and Advanced Characterization Techniques of 2 Methoxymethyl Pyridine 4 Boronic Acid Systems
X-ray Crystallographic Analysis of 2-(Methoxymethyl)pyridine-4-boronic Acid Derivatives and Complexes
While the specific crystal structure of 2-(Methoxymethyl)pyridine-4-boronic acid is not extensively detailed in publicly accessible databases, significant insights can be drawn from the crystallographic analysis of closely related pyridine-4-boronic acid derivatives and other aromatic boronic acids. X-ray crystallography reveals precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
For pyridine-boronic acid systems, the boron atom typically adopts a trigonal planar geometry. Studies on related compounds, such as pyridine-4-boronic acid methyl ester complexes, show that the sum of the angles around the boron atom is approximately 360°. dergipark.org.tr Key structural parameters observed in analogous structures include B-C bond lengths around 1.595 Å and B-O bond lengths of about 1.350 Å. dergipark.org.tr In the solid state, aromatic boronic acids frequently form dimeric structures through a pair of O-H···O hydrogen bonds between the boronic acid groups. researchgate.netnih.gov This robust hydrogen-bonding synthon is a critical feature in the supramolecular assembly of these molecules.
| Parameter | Observed Value in Related Compounds | Reference Compound |
|---|---|---|
| B-C Bond Length | 1.595 (4) Å | Pyridine-4-boronic acid methyl ester complex dergipark.org.tr |
| B-O Bond Length | 1.350 (4) Å | Pyridine-4-boronic acid methyl ester complex dergipark.org.tr |
| O-B-O Bond Angle | 118.16 (9)° | 4-(methoxycarbonyl)phenylboronic acid nih.gov |
| Boronic Acid Dimer O-H···O Distance | 2.72 - 2.80 Å | Protonated 4-pyridylboronic acid dimer researchgate.net |
Advanced NMR Spectroscopic Studies for Structural Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.govresearchgate.net For 2-(Methoxymethyl)pyridine-4-boronic acid, a combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would provide a comprehensive picture of its molecular structure and conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene protons of the methoxymethyl group, and the methyl protons. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing boronic acid group and the electron-donating methoxymethyl group. Based on related pyridinium boronic acids, the pyridine protons would likely appear in the 7.0-9.0 ppm range. researchgate.net
Advanced 2D NMR techniques are crucial for unambiguous assignments and conformational analysis. ipb.pt
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming the connectivity of protons within the pyridine ring and the methoxymethyl substituent.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For 2-(Methoxymethyl)pyridine-4-boronic acid, NOESY experiments would be critical for determining the preferred conformation of the methoxymethyl group relative to the pyridine ring. rsc.org
Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift is sensitive to the coordination number and electronic environment of the boron atom. nih.gov This technique can be used to study equilibria, such as the formation of boronate esters with diols or the acid-base equilibrium of the boronic acid itself. nih.govrsc.org
| Technique | Information Obtained | Expected Chemical Shift Region (ppm) |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Pyridine H: 7.0-9.0; -CH₂-: ~4.5; -CH₃: ~3.4 |
| ¹³C NMR | Carbon skeleton | Aromatic C: 120-160; -CH₂-: ~75; -CH₃: ~60 |
| ¹¹B NMR | Boron coordination and electronic state | Trigonal Boronic Acid: ~20-30; Tetracoordinate Boronate: ~3-10 |
| NOESY | Spatial proximity of protons, conformational analysis | N/A (Cross-peaks indicate proximity) |
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide valuable information about the bonding, functional groups, and electronic transitions within a molecule.
Vibrational Spectroscopy (FT-IR and Raman) The FT-IR and Raman spectra of 2-(Methoxymethyl)pyridine-4-boronic acid would be dominated by vibrations associated with the substituted pyridine ring and the boronic acid group. researchgate.net Key vibrational modes for pyridine derivatives include ring stretching and ring breathing modes. nih.govaps.org The ring breathing mode, often observed around 1000 cm⁻¹, is sensitive to the nature of substitution and intermolecular interactions. acs.orgethz.ch
Characteristic bands for the boronic acid group include a broad O-H stretching band in the IR spectrum (typically 3200-3600 cm⁻¹), B-O stretching vibrations (around 1330-1380 cm⁻¹), and B-C stretching vibrations. The methoxymethyl group would exhibit C-H stretching vibrations (2800-3000 cm⁻¹) and a C-O stretching band (around 1100 cm⁻¹). Comparing the FT-IR and Raman spectra provides complementary information, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules. aps.org
Electronic Spectroscopy (UV-Vis) The UV-Vis absorption spectrum of pyridine-containing compounds is characterized by π→π* and n→π* electronic transitions. For pyridine N-oxides, the main absorption maxima (λmax) are typically below 280 nm. acs.org The spectrum of 2-(Methoxymethyl)pyridine-4-boronic acid is expected to show absorption bands in the UV region, with studies on related compounds like 6-Bromo-3-Pyridinyl Boronic Acid showing peaks between 230 and 356 nm. researchgate.net The position and intensity of these bands can be affected by the solvent polarity and pH, as protonation of the pyridine nitrogen or ionization of the boronic acid group alters the electronic structure of the molecule. rsc.org
| Spectroscopy | Vibrational Mode / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| FT-IR | O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) |
| FT-IR / Raman | C-H Stretch (Aromatic, Aliphatic) | 2800 - 3100 |
| FT-IR / Raman | Pyridine Ring Stretch | 1400 - 1600 |
| FT-IR / Raman | B-O Stretch | 1330 - 1380 |
| Raman | Pyridine Ring Breathing | ~1000 |
| UV-Vis | π→π* Transitions | ~230 - 360 nm |
Investigation of Supramolecular Assemblies and Hydrogen Bonding Networks
Pyridine boronic acids are recognized as valuable building blocks in supramolecular chemistry and crystal engineering due to their ability to form predictable and robust hydrogen-bonded networks. chemicalbook.comlookchem.com The investigation of these assemblies is crucial for understanding the solid-state properties of 2-(Methoxymethyl)pyridine-4-boronic acid.
The primary interaction driving the self-assembly of boronic acids is the formation of a cyclic dimer via two O-H···O hydrogen bonds between the boronic acid hydroxyl groups. researchgate.netnih.gov This creates a stable, eight-membered ring motif. These dimers can then be further organized into higher-order structures through other non-covalent interactions.
In 2-(Methoxymethyl)pyridine-4-boronic acid, several sites are available for hydrogen bonding:
Boronic Acid OH Groups: Act as both hydrogen bond donors and acceptors, forming the primary dimer synthon.
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, capable of interacting with boronic acid OH groups from adjacent dimers or with solvent molecules. This interaction is key to forming extended 1D, 2D, or 3D networks. dergipark.org.trchemicalbook.com
Methoxymethyl Oxygen: Can act as a weak hydrogen bond acceptor.
The interplay of these interactions dictates the final supramolecular architecture. For example, studies on related pyridine-boronic acid complexes have shown the presence of N-H···O, O-H···O, and C-H···O hydrogen bonds that collectively build a three-dimensional structure. dergipark.org.tr Computational studies on protonated pyridine-boronic acid dimers have further elucidated the stability of these hydrogen-bonded cation-cation systems, highlighting the strength of these directional interactions even in the presence of repulsive forces. researchgate.netrsc.org
| Donor | Acceptor | Interaction Type | Resulting Motif |
|---|---|---|---|
| Boronic Acid O-H | Boronic Acid O-H | Strong Hydrogen Bond | Cyclic Dimer (R²₂(8) motif) |
| Boronic Acid O-H | Pyridine N | Strong Hydrogen Bond | Chains, Sheets |
| Aromatic C-H | Boronic Acid O | Weak Hydrogen Bond | Network Stabilization |
| Aliphatic C-H | Methoxymethyl O | Weak Hydrogen Bond | Conformational Locking / Packing |
Theoretical Chemistry and Computational Modeling of 2 Methoxymethyl Pyridine 4 Boronic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(Methoxymethyl)pyridine-4-boronic acid, DFT calculations can illuminate its fundamental properties, such as geometric parameters, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical determinants of its reactivity.
The electronic properties derived from DFT are particularly insightful. The distribution of electron density and the molecular electrostatic potential (MEP) map reveal the electron-rich and electron-deficient regions of the molecule. For 2-(Methoxymethyl)pyridine-4-boronic acid, the nitrogen atom in the pyridine (B92270) ring is expected to be the most electron-rich center (a site for electrophilic attack or protonation), while the boron atom is a Lewis acidic, electron-deficient center. The oxygen atoms of the methoxymethyl and boronic acid groups also represent electronegative regions.
Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In substituted pyridines, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The methoxymethyl group, being an electron-donating group, would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted pyridine-4-boronic acid.
Table 1: Predicted Electronic Properties of Pyridine Boronic Acid Derivatives from DFT Calculations This table presents representative data calculated for similar pyridine boronic acid systems to illustrate the expected values for 2-(Methoxymethyl)pyridine-4-boronic acid.
| Property | Predicted Value Range | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.5 to 6.5 | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Dipole Moment (Debye) | 2.0 to 4.0 | Measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.25 to 3.25 | Resistance to change in electron configuration. |
Computational Elucidation of Reaction Mechanisms and Transition States in Borylation and Coupling Reactions
Computational chemistry is instrumental in mapping the complex reaction pathways of catalytic cycles, such as the Suzuki-Miyaura cross-coupling and Miyaura borylation reactions, in which 2-(Methoxymethyl)pyridine-4-boronic acid is a key reactant or product. arkat-usa.orgorganic-chemistry.org DFT calculations can be used to determine the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate.
In the context of a Suzuki-Miyaura reaction, where 2-(Methoxymethyl)pyridine-4-boronic acid couples with an aryl halide, the catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Computational studies on analogous systems have provided a detailed picture of this process. mdpi.com
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium catalyst (e.g., Pd(0)). DFT can model the transition state for this step, showing the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center.
Transmetalation: This is the key step involving the boronic acid. The mechanism of transmetalation can be complex and is often base-assisted. rsc.org Computational models show that the boronic acid is first activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then coordinates to the palladium(II) complex. The transition state for the transfer of the pyridyl group from boron to palladium can be calculated, providing the activation energy for this crucial step. The methoxymethyl substituent on the pyridine ring can influence the rate of this step through both steric and electronic effects.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. DFT calculations can model the transition state for this step, which typically involves a three-center intermediate.
Similarly, for the Miyaura borylation reaction used to synthesize 2-(Methoxymethyl)pyridine-4-boronic acid from a corresponding halide, DFT can elucidate the mechanism involving a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org These calculations help identify the rate-determining step and understand how factors like ligand choice, base, and solvent influence the reaction's efficiency and selectivity. mdpi.com
Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps Based on computational studies of similar aryl-pyridine coupling systems.
| Catalytic Step | Typical Activation Energy (kcal/mol) | Influencing Factors |
|---|---|---|
| Oxidative Addition | 10 - 18 | Nature of halide, phosphine (B1218219) ligand sterics and electronics. |
| Transmetalation | 15 - 25 | Base strength, solvent, electronics of the boronic acid. |
| Reductive Elimination | 5 - 15 | Steric hindrance around the metal center, ligand bite angle. |
Molecular Mechanics and Dynamics Simulations for Conformational Space Analysis
While DFT is excellent for electronic structure, it can be computationally expensive for exploring the full range of molecular shapes or conformations, especially in solution. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this task.
For 2-(Methoxymethyl)pyridine-4-boronic acid, several rotatable bonds define its conformational space:
The C4-B bond, allowing rotation of the boronic acid group.
The C2-C(H₂) bond, allowing rotation of the methoxymethyl side chain.
The C-O and O-CH₃ bonds within the side chain.
Molecular mechanics force fields, which model molecules as collections of atoms connected by springs, can be used to perform a conformational search to identify low-energy structures. researchgate.net This analysis can reveal the most stable arrangement of the methoxymethyl and boronic acid groups relative to the pyridine ring. Intramolecular hydrogen bonding, for instance between a hydroxyl group of the boronic acid and the pyridine nitrogen, could stabilize certain conformations.
Molecular dynamics (MD) simulations go a step further by simulating the movement of the molecule over time, taking into account interactions with solvent molecules. mdpi.com An MD simulation of 2-(Methoxymethyl)pyridine-4-boronic acid in a solvent like water or dioxane would reveal its dynamic behavior, including the flexibility of the side chain and the rotational freedom of the boronic acid group. This is particularly important for understanding how the molecule presents itself to a catalytic center during a reaction. The simulation can also shed light on aggregation behavior, as boronic acids are known to form dimeric or trimeric anhydrides (boroxines) under certain conditions.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Synthetic Optimization
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that correlates calculated molecular properties (descriptors) with experimentally observed reactivity, such as reaction yields or rates. For reactions involving 2-(Methoxymethyl)pyridine-4-boronic acid, QSRR can be a valuable tool for optimizing synthetic procedures.
The process involves several steps:
Data Set Generation: A series of related pyridine boronic acids with different substituents is synthesized, and their reactivity in a specific reaction (e.g., Suzuki-Miyaura coupling with a standard aryl halide) is measured.
Descriptor Calculation: For each molecule in the series, a wide range of computational descriptors is calculated. These can include electronic descriptors from DFT (HOMO/LUMO energies, atomic charges), steric descriptors (molecular volume, surface area), and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the descriptors to the observed reactivity.
For example, a QSRR model for the Suzuki-Miyaura coupling of substituted pyridine-4-boronic acids might find that the reaction yield is positively correlated with the charge on the boron atom and negatively correlated with a steric parameter describing the size of the substituent at the 2-position. Such a model for 2-(Methoxymethyl)pyridine-4-boronic acid would use its specific descriptor values to predict its performance in the reaction. These predictive models can guide the design of new reagents and catalysts and help in fine-tuning reaction conditions without the need for extensive trial-and-error experimentation.
Table 3: Common Descriptors Used in QSRR Models for Coupling Reactions
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | Partial charge on Boron atom | Relates to the Lewis acidity and the ease of boronate formation. |
| Electronic | HOMO Energy | Correlates with the nucleophilicity of the organoboron reagent. |
| Steric | Sterimol parameters (L, B1, B5) | Quantifies the steric hindrance around the reactive site. |
| Thermodynamic | Bond Dissociation Energy (C-B bond) | Indicates the strength of the bond to be cleaved during transmetalation. |
| Topological | Wiener Index | Relates to molecular branching and overall shape. |
Q & A
Q. What are the recommended synthetic routes for 2-(Methoxymethyl)pyridine-4-boronic Acid?
The compound can be synthesized via Suzuki-Miyaura coupling precursors. A common approach involves functionalizing pyridine-4-boronic acid with a methoxymethyl group. For example, pinacol ester intermediates (e.g., 2-Methoxypyridine-4-boronic acid pinacol ester) are synthesized under palladium catalysis, followed by deprotection to yield the free boronic acid . Key steps include:
- Use of bis[2-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-yl]iron dichloropalladium as a catalyst .
- Microwave-assisted coupling for improved reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >97% purity (HPLC/GC) .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- NMR spectroscopy : Confirms the methoxymethyl (-CH2OCH3) and boronic acid (-B(OH)2) groups.
- High-performance liquid chromatography (HPLC) : Purity >97.0% is typical for research-grade material .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 196.04 for C8H11BNO3).
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in THF or methanol .
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration or oxidation .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence reactivity in cross-coupling reactions?
The methoxymethyl group enhances steric bulk, potentially slowing transmetalation in Suzuki-Miyaura reactions compared to unsubstituted pyridine boronic acids. However, it improves regioselectivity in aryl-aryl bond formation. Computational studies (DFT) suggest the substituent stabilizes the transition state via weak O–B interactions .
Q. What are the stability challenges of this compound under aqueous or acidic conditions?
- Hydrolysis : The boronic acid moiety is prone to hydrolysis in aqueous media (pH < 5 or > 9). Stabilization strategies include using pinacol esters for long-term storage .
- Thermal degradation : Decomposes above 150°C; microwave reactions should optimize time/temperature to avoid side products .
Q. How does this compound perform in multi-step syntheses of heterocyclic pharmaceuticals?
Case study: In synthesizing DYRK kinase inhibitors, pyridine-4-boronic acid derivatives undergo sequential coupling with halogenated aryl partners. The methoxymethyl group improves solubility during late-stage functionalization, reducing aggregation in polar intermediates .
Q. Are there discrepancies in reported catalytic efficiencies for this compound?
Literature reports vary in yield (41–90%) for similar reactions due to:
- Catalyst choice: Pd(OAc)2 vs. PdCl2(dppf) .
- Base selection: K2CO3 (acetonitrile/water) vs. NaHCO3 (THF) .
- Microwave vs. conventional heating .
Methodological Recommendations
- Synthetic Scalability : Use flow chemistry for >10 mmol reactions to mitigate exothermic side reactions .
- Safety Protocols : Follow OSHA guidelines for boronic acid handling (e.g., PPE, fume hoods) .
- Computational Modeling : Employ ACD/Labs Percepta or Gaussian for predicting pKa (≈8.2) and logP (≈1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
